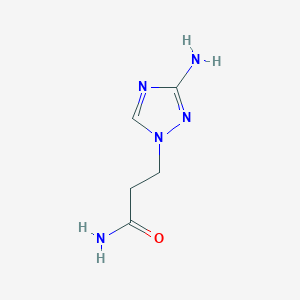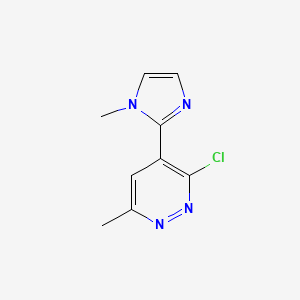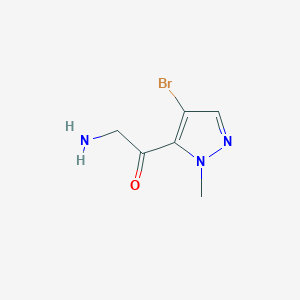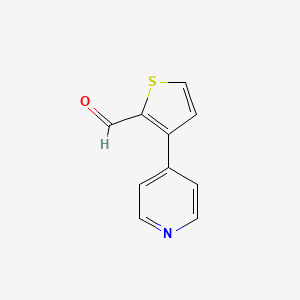
3-(Pyridin-4-YL)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 3-(Pyridin-4-YL)thiophene-2-carboxylic acid.
Reduction: 3-(Pyridin-4-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Pyridin-4-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of both pyridine and thiophene rings allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-YL)thiophene-2-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
3-(Pyridin-4-YL)thiophene-2-methanol: A reduced form of the aldehyde compound.
3-(Pyridin-4-YL)thiophene-2-carboxylic acid: An oxidized form of the aldehyde compound.
Uniqueness
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is unique due to its specific structural arrangement, which combines the electronic properties of both pyridine and thiophene rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C10H7NOS |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
3-pyridin-4-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-9(3-6-13-10)8-1-4-11-5-2-8/h1-7H |
Clé InChI |
SABYZLMTKVETJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(SC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



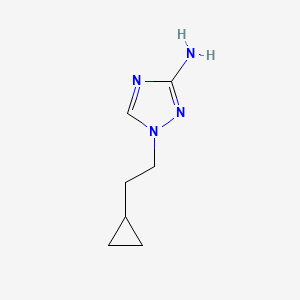
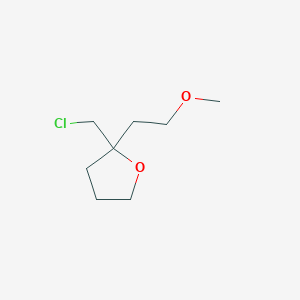
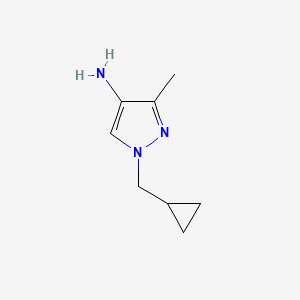
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
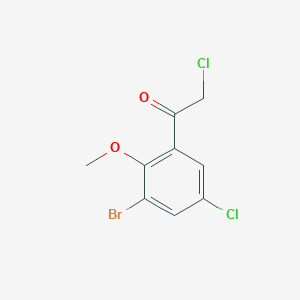
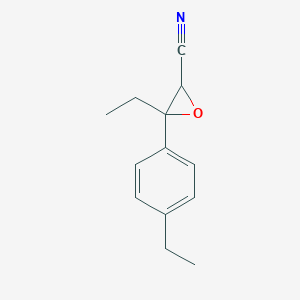
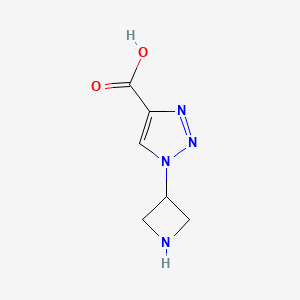
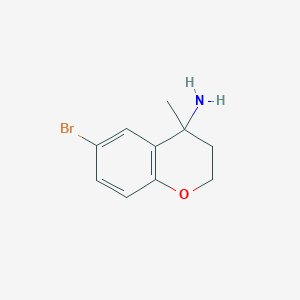
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
